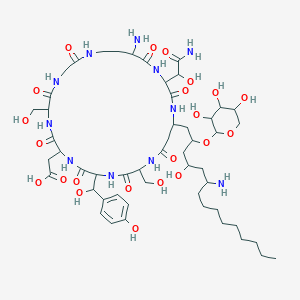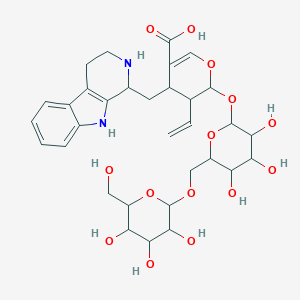![molecular formula C20H20N2O2 B233862 2-[1-(4-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B233862.png)
2-[1-(4-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(4-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole is a chemical compound that has been extensively studied in scientific research. It is also known by the name MBPBO and is a potent and selective inhibitor of the dopamine transporter.
Mécanisme D'action
The mechanism of action of MBPBO is related to its ability to inhibit the reuptake of dopamine by binding to the dopamine transporter. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can have various effects on the brain and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MBPBO are related to its ability to modulate the levels of dopamine in the brain. It has been shown to increase dopamine release in the prefrontal cortex and striatum, which can lead to improved cognitive function and motor activity. MBPBO has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which can have an effect on stress and anxiety levels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MBPBO in lab experiments is its potency and selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in various neurological disorders. However, one of the limitations of using MBPBO is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of MBPBO. One direction is to investigate its potential therapeutic applications in various neurological disorders. Another direction is to study its effects on other neurotransmitter systems and their interactions with dopamine. Additionally, further research is needed to understand the potential toxicity of MBPBO and to develop safer analogs for use in lab experiments.
Conclusion:
In conclusion, MBPBO is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. It is a potent and selective inhibitor of the dopamine transporter and has been shown to have various biochemical and physiological effects. While it has advantages for lab experiments, it also has limitations and potential toxicity. There are several future directions for the study of MBPBO, including investigating its therapeutic applications, studying its effects on other neurotransmitter systems, and developing safer analogs for use in lab experiments.
Méthodes De Synthèse
The synthesis of MBPBO involves a series of chemical reactions that start with the reaction of 4-methylbenzoyl chloride with piperidine to form 1-(4-methylbenzoyl)piperidine. This compound is then reacted with 2-amino-phenol to produce 2-[1-(4-methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole. The final product is purified using column chromatography.
Applications De Recherche Scientifique
MBPBO has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to be a potent and selective inhibitor of the dopamine transporter, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. MBPBO has also been studied for its antidepressant and anxiolytic effects.
Propriétés
Nom du produit |
2-[1-(4-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole |
|---|---|
Formule moléculaire |
C20H20N2O2 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C20H20N2O2/c1-14-6-8-16(9-7-14)20(23)22-12-10-15(11-13-22)19-21-17-4-2-3-5-18(17)24-19/h2-9,15H,10-13H2,1H3 |
Clé InChI |
WXAXIATYTDZWQS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3 |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 9-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxynonanoate](/img/structure/B233800.png)

![(4S)-2,2-difluoro-N,6-dimethyl-4-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]-3-oxoheptanamide](/img/structure/B233814.png)



![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide](/img/structure/B233848.png)

![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B233896.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233899.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B233907.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B233909.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B233913.png)